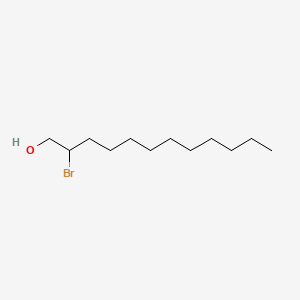

1-Dodecanol, 2-bromo-

Description

Contextualization within Halogenated Long-Chain Alcohols

Halogenated long-chain alcohols are a broad class of compounds that are pivotal in various fields, from materials science to pharmaceutical synthesis. The position of the halogen atom relative to the hydroxyl group dictates the compound's chemical behavior. In the case of 1-Dodecanol (B7769020), 2-bromo-, the bromine is on the carbon adjacent to the alcohol-bearing carbon (the α-position). This proximity of two reactive functional groups—an electrophilic carbon attached to the bromine and a nucleophilic hydroxyl group—is central to its chemical character.

This α-haloalcohol structure is distinct from other isomers such as ω-haloalcohols (e.g., 12-bromo-1-dodecanol), where the functional groups are at opposite ends of the carbon chain. In ω-haloalcohols, the groups can react intramolecularly to form large-ring ethers, but they largely behave as independent functional groups in intermolecular reactions. In contrast, the vicinal (adjacent) arrangement in 2-bromo-1-dodecanol allows for concerted or sequential reactions involving both groups, making it a precursor for specific structural motifs like epoxides and α-hydroxy ketones.

The synthesis of such α-bromoalcohols is typically achieved through the halo-hydrin reaction, where an alkene is treated with a bromine source in the presence of water. libretexts.orgmasterorganicchemistry.com For 2-bromo-1-dodecanol, the logical precursor would be 1-dodecene (B91753). The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent attack by a water molecule typically occurs at the more substituted carbon, which would preferentially yield the regioisomer 1-bromo-2-dodecanol. libretexts.orglibretexts.org Achieving the desired 2-bromo-1-dodecanol would necessitate exploring synthetic methods that favor anti-Markovnikov addition or alternative routes. Another established method for generating vicinal bromohydrins is the ring-opening of an epoxide with a bromine nucleophile. organic-chemistry.org

Table 1: General Synthetic Routes to Vicinal Bromohydrins

| Reaction Type | Reagents | Precursor | Description |

|---|---|---|---|

| Halohydrin Formation | Alkene, NBS/Br₂, H₂O | 1-Dodecene | Electrophilic addition of bromine to the alkene forms a cyclic bromonium ion, which is then opened by nucleophilic attack by water. libretexts.orgwikipedia.org |

Significance in Contemporary Chemical Research

The primary significance of α-haloalcohols like 1-Dodecanol, 2-bromo- lies in their role as versatile synthetic intermediates. The adjacent hydroxyl and bromo functionalities are a gateway to a variety of molecular transformations.

A principal reaction of vicinal bromohydrins is their conversion to epoxides upon treatment with a base. The internal hydroxyl group acts as a nucleophile in an intramolecular SN2 reaction, displacing the bromide and forming a stable three-membered ether ring. This transformation makes 2-bromo-1-dodecanol a stable precursor to 1,2-epoxydodecane (B1583528), a valuable electrophilic building block used to introduce a C12 chain into other molecules.

Furthermore, the bromine atom can be displaced by a wide range of nucleophiles to synthesize other α-substituted long-chain alcohols. These reactions open pathways to compounds like α-amino alcohols, α-azido alcohols, and α-mercapto alcohols, which are important structural motifs in pharmaceuticals and biologically active molecules. The long dodecyl chain provides significant lipophilicity, a property often tuned in drug design and in the synthesis of surfactants and specialty polymers. smolecule.com

While specific applications for 2-bromo-1-dodecanol are not widely documented, the utility of the α-haloalcohol functional group is well-established in the synthesis of complex natural products and other targeted organic molecules. acs.orgacs.org

Scope and Research Trajectories for 1-Dodecanol, 2-bromo-

Future research involving 1-Dodecanol, 2-bromo- is likely to focus on several key areas. A primary trajectory would be the development and optimization of regioselective synthetic methods to produce this specific isomer in high yield, overcoming the inherent preference for the 1-bromo-2-dodecanol regioisomer in standard halohydrin reactions.

Once efficiently synthesized, the compound could be employed in the creation of novel amphiphilic molecules. The hydrophilic alcohol head and the lipophilic dodecyl tail, combined with the reactive bromide handle, make it an ideal starting material for novel surfactants and lipids. For instance, substitution of the bromine with a charged or polar group could lead to new classes of detergents or emulsifiers.

In materials science, long-chain functionalized alkanes are used as precursors for self-assembled monolayers and liquid crystals. smolecule.com Research could explore the use of 2-bromo-1-dodecanol in synthesizing molecules for these applications, where the α-functionalization could influence packing density and surface properties in unique ways compared to its ω-functionalized isomers.

Table 2: Physicochemical Properties of Bromododecanol Isomers Note: Specific experimental data for 1-Dodecanol, 2-bromo- is not readily available in the reviewed literature. Data for related isomers are provided for context and comparison.

| Property | 1-Bromo-2-dodecanol | 12-Bromo-1-dodecanol (B1266633) |

| CAS Number | 4107-57-7 bldpharm.com | 3344-77-2 nih.gov |

| Molecular Formula | C₁₂H₂₅BrO | C₁₂H₂₅BrO |

| Molecular Weight | ~261.28 g/mol ontosight.ai | 265.23 g/mol nih.govsigmaaldrich.com |

| Boiling Point | ~135-140°C at 10 mmHg ontosight.ai | 155°C at 4 mmHg sigmaaldrich.com |

| Melting Point | Not available | 34-36°C sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid ontosight.ai | White to off-white solid sigmaaldrich.com |

| Solubility | Highly soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water. ontosight.ai | Soluble in chloroform (B151607) and methanol. chembk.com |

Structure

3D Structure

Properties

CAS No. |

56804-71-8 |

|---|---|

Molecular Formula |

C12H25BrO |

Molecular Weight |

265.23 g/mol |

IUPAC Name |

2-bromododecan-1-ol |

InChI |

InChI=1S/C12H25BrO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12,14H,2-11H2,1H3 |

InChI Key |

AAWIVICFKOFENR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CO)Br |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 1 Dodecanol, 2 Bromo

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions at the bromine-substituted carbon are fundamental to the reactivity of 1-Dodecanol (B7769020), 2-bromo-. These reactions involve the replacement of the bromide ion, a good leaving group, by a nucleophile. The specific pathway, either unimolecular (SN1) or bimolecular (SN2), is influenced by the reaction conditions and the nature of the nucleophile. studymind.co.ukmasterorganicchemistry.com

Mechanistic Investigations at the Bromine-Substituted Carbon

The carbon atom bonded to the bromine in 1-Dodecanol, 2-bromo- is a secondary carbon. Secondary alkyl halides are capable of undergoing nucleophilic substitution through both SN1 and SN2 mechanisms. studymind.co.uklibretexts.org The predominant pathway is determined by several factors, including the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. chemicalnote.comyoutube.com

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org For 1-Dodecanol, 2-bromo-, the rate of an SN2 reaction would depend on the concentration of both the substrate and the incoming nucleophile. masterorganicchemistry.com The attack occurs from the backside relative to the leaving group, resulting in an inversion of stereochemistry at the carbon center. libretexts.org

The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a secondary carbocation intermediate. chemicalnote.com This intermediate is then rapidly attacked by the nucleophile. libretexts.org This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize both the carbocation intermediate and the departing bromide ion. youtube.comlibretexts.org The stability of the secondary carbocation is a crucial factor; in the case of 1-Dodecanol, 2-bromo-, the adjacent long alkyl chain provides some stabilizing inductive effect. Because the carbocation intermediate is planar, the nucleophile can attack from either face, leading to a mixture of retention and inversion products, often resulting in racemization if the carbon is chiral. libretexts.org

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Structure | Secondary alkyl halide; carbocation stability is key. | Secondary alkyl halide; steric hindrance is a factor. |

| Nucleophile | Favored by weak, neutral nucleophiles (e.g., H₂O, ROH). | Favored by strong, negatively charged nucleophiles (e.g., OH⁻, CN⁻). savemyexams.com |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol). libretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMSO). libretexts.org |

| Kinetics | Unimolecular (Rate = k[Substrate]). chemicalnote.com | Bimolecular (Rate = k[Substrate][Nucleophile]). chemicalnote.com |

| Stereochemistry | Racemization (mixture of inversion and retention). libretexts.org | Inversion of configuration. libretexts.org |

Role of the Hydroxyl Group in Intramolecular Processes

The proximity of the hydroxyl group to the bromine-substituted carbon allows for intramolecular reactions. In the presence of a base, the hydroxyl group can be deprotonated to form a nucleophilic alkoxide ion. This alkoxide can then undergo an internal SN2 attack on the adjacent carbon, displacing the bromide ion to form a three-membered cyclic ether known as an epoxide. ucalgary.catransformationtutoring.com

This intramolecular cyclization is a classic example of the Williamson ether synthesis. libretexts.org The reaction proceeds through a backside attack, meaning the hydroxyl group and the bromine atom must be in an anti-periplanar conformation for the reaction to occur efficiently. ucalgary.camasterorganicchemistry.com This transformation highlights the dual functionality of the molecule, where the alcohol first acts as a proton donor and then, as its conjugate base, an internal nucleophile. masterorganicchemistry.com

Oxidative Transformations of 1-Dodecanol, 2-bromo-

The primary alcohol functional group in 1-Dodecanol, 2-bromo- can be oxidized to yield a carbonyl compound. The key challenge in such transformations is achieving chemoselectivity, meaning the oxidation of the hydroxyl group without affecting the carbon-bromine bond or causing overoxidation to a carboxylic acid.

Selective Oxidation to 2-Bromo-1-dodecanal

The conversion of 1-Dodecanol, 2-bromo- to 2-Bromo-1-dodecanal requires a mild and selective oxidizing agent. Strong, non-selective oxidants like potassium permanganate (B83412) could potentially lead to overoxidation to the corresponding carboxylic acid or cleavage of the carbon-carbon bond. libretexts.org Therefore, modern synthetic methods employing controlled oxidation systems are preferred.

Reagents such as pyridinium (B92312) chlorochromate (PCC) are known for their ability to oxidize primary alcohols to aldehydes with high efficiency and minimal overoxidation. organic-chemistry.org Other methodologies involve catalytic systems that are inherently selective for primary alcohols and operate under mild conditions, thus preserving the sensitive bromo-substituent. researchgate.net

Catalytic Systems for Controlled Oxidation

A variety of catalytic systems have been developed for the selective oxidation of alcohols, many of which are suitable for substrates like 1-Dodecanol, 2-bromo-. These systems often use environmentally benign terminal oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). researchgate.netgoogle.com

One prominent class of catalysts are those based on stable nitroxyl (B88944) radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl (TEMPO), often used in conjunction with a co-oxidant like sodium hypochlorite. google.com Copper/TEMPO and Iron/TEMPO systems have also been developed to facilitate aerobic oxidation (using air or O₂) under mild conditions, showing high selectivity for primary alcohols. organic-chemistry.org Another approach involves the use of manganese-based catalysts with hydrogen peroxide, which have shown a strong preference for oxidizing secondary alcohols over primary ones, and could potentially be adapted for selective transformations. nih.gov Quinone-type compounds can also catalyze the oxidation of alcohols using molecular oxygen as the terminal oxidant. google.com

| Catalyst System | Oxidant | General Application |

|---|---|---|

| TEMPO / NaOCl | Sodium Hypochlorite | Selective oxidation of primary alcohols to aldehydes. google.com |

| (bpy)CuI / TEMPO | Air (O₂) | Aerobic oxidation of primary alcohols with high selectivity. organic-chemistry.org |

| Fe(NO₃)₃·9H₂O / 9-Azabicyclo[3.3.1]nonan-N-oxyl | Air (O₂) | Aerobic oxidation of primary and secondary alcohols. organic-chemistry.org |

| FeCl₃ / Benzylhexadecyldimethylammonium chloride | H₂O₂ | Fast and selective oxidation of various alcohols. nih.gov |

| 2-Iodoxybenzenesulfonic acid | Oxone | Highly active system for oxidation of alcohols to carbonyls. organic-chemistry.org |

Electrophilic and Nucleophilic Character of Functional Groups

The reactivity of 1-Dodecanol, 2-bromo- is a direct consequence of the electronic properties of its functional groups.

The carbon-bromine bond is polarized due to the higher electronegativity of bromine compared to carbon. This polarization renders the carbon atom at the C-2 position electrophilic, meaning it is electron-deficient and susceptible to attack by nucleophiles. savemyexams.com This electrophilic character is the basis for the SN1 and SN2 reactions discussed previously.

The hydroxyl group exhibits dual character. The oxygen atom, with its lone pairs of electrons, is nucleophilic and can attack electrophiles. msu.edu This nucleophilicity is significantly enhanced upon deprotonation to form an alkoxide. libretexts.org Conversely, the hydrogen atom of the hydroxyl group is slightly acidic and can be removed by a base. The C-O bond is also polarized, making the attached carbon atom somewhat electrophilic, though less so than in an alkyl halide. msu.edu The relatively low nucleophilicity of the hydroxyl group compared to other functional groups like amines and thiols is a key consideration in chemoselective reactions. nih.gov

Reactivity of the Brominated Alkyl Chain

The carbon atom bonded to the bromine is a secondary center, making it susceptible to both nucleophilic substitution and elimination reactions. The specific pathway taken is highly dependent on the reaction conditions, including the nature of the nucleophile or base, the solvent, and the temperature.

Nucleophilic Substitution: The replacement of the bromide ion, a good leaving group, can occur via two primary mechanisms: SN2 and SN1.

SN2 (Substitution, Nucleophilic, Bimolecular): This mechanism is favored by strong, sterically unhindered nucleophiles in polar aprotic solvents. libretexts.orgyoutube.com The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the bromine atom, leading to an inversion of stereochemistry at the chiral center. libretexts.orgyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.com Common nucleophiles for this reaction include hydroxide (B78521) (OH⁻), cyanide (CN⁻), and ammonia (B1221849) (NH₃). studymind.co.uksavemyexams.com

SN1 (Substitution, Nucleophilic, Unimolecular): This two-step mechanism is favored in polar protic solvents with weak nucleophiles. youtube.commsu.edu The first and rate-determining step involves the spontaneous departure of the bromide ion to form a secondary carbocation intermediate. pharmaguideline.comyoutube.com This intermediate is then rapidly attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers. The stability of the secondary carbocation is less than a tertiary one, but polar protic solvents can help stabilize it. youtube.com

Elimination Reactions: Elimination reactions compete with substitution and lead to the formation of an alkene (dodecenol). These reactions also proceed through two main pathways: E2 and E1.

E2 (Elimination, Bimolecular): This concerted reaction is favored by strong, bulky bases (e.g., potassium tert-butoxide) and occurs in a single step. masterorganicchemistry.comlumenlearning.com The base removes a proton from a carbon adjacent to the one bearing the bromine, while the C-Br bond breaks simultaneously to form a double bond. pharmaguideline.commasterorganicchemistry.com The reaction requires an anti-periplanar arrangement of the proton and the leaving group. masterorganicchemistry.com Depending on which adjacent proton is removed, a mixture of 1-dodecen-1-ol or 2-dodecen-1-ol (B1347028) could be formed, with the more substituted alkene (Zaitsev's rule) generally being the major product unless a sterically hindered base is used. libretexts.org

E1 (Elimination, Unimolecular): This mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is therefore favored under similar conditions (polar protic solvents, weak bases). pharmaguideline.comlumenlearning.com After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions almost always accompany SN1 reactions. pharmaguideline.com

Intramolecular Reaction: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction to form a cyclic ether, specifically an epoxide. The formation of five- and six-membered rings is generally favored in intramolecular reactions. masterorganicchemistry.com

Reactivity of the Primary Alcohol Functionality

The primary hydroxyl (-CH₂OH) group at the C1 position exhibits typical alcohol reactivity, participating in oxidation, esterification, and etherification reactions.

Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. The use of mild oxidizing agents, such as pyridinium chlorochromate (PCC), will yield the corresponding aldehyde, 2-bromododecanal (B14445283). Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid, resulting in 2-bromododecanoic acid.

Esterification: In the presence of an acid catalyst, 1-dodecanol, 2-bromo- can react with a carboxylic acid in a process known as Fischer esterification to produce an ester and water. The reaction is an equilibrium process and can be driven to completion by removing water as it forms. Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used to form esters under milder conditions.

Etherification: The hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the sodium 2-bromo-dodecyloxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the corresponding ether.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is critical in directing the reaction of 1-dodecanol, 2-bromo- toward a desired pathway (e.g., SN1, SN2, E1, or E2). Solvents influence reactions by stabilizing or destabilizing reactants, transition states, and intermediates. wikipedia.orgajpojournals.org

Influence of Solvent Polarity on Reaction Rates

Solvent polarity can dramatically alter the rate of a reaction. Polar solvents are effective at stabilizing charged species, such as ions and polar transition states. researchgate.net

Reactions with Charged Intermediates (SN1/E1): The rates of SN1 and E1 reactions are significantly accelerated by polar solvents. This is because the rate-determining step involves the formation of charged species: a carbocation and a bromide anion. Polar solvents stabilize these ions through solvation, lowering the activation energy of the transition state leading to their formation. wikipedia.orgresearchgate.net

Bimolecular Reactions (SN2/E2): The effect of solvent polarity on SN2 and E2 reactions is more nuanced. Increasing solvent polarity may have a small effect or even decrease the rate, depending on the charge of the reactants. For a reaction between an uncharged substrate (1-dodecanol, 2-bromo-) and a charged nucleophile (e.g., OH⁻), increasing solvent polarity stabilizes the nucleophile more than the transition state, which has a more dispersed charge. This increased solvation of the nucleophile can reduce its reactivity and slow the reaction rate. libretexts.org

| Reaction Type | Transition State Polarity | Effect of Increasing Solvent Polarity | Relative Rate in Nonpolar Solvent | Relative Rate in Polar Solvent |

|---|---|---|---|---|

| SN1 / E1 | High (ion pair formation) | Rate Increases Significantly | Very Slow | Fast |

| SN2 (with charged nucleophile) | Moderate (charge dispersal) | Rate Decreases Slightly | Moderate | Slightly Slower |

| E2 (with charged base) | High (charge dispersal) | Rate Increases | Slow | Fast |

Protic vs. Aprotic Solvent Effects on Mechanism

The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) is a key factor in determining the reaction mechanism.

Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents have hydroxyl groups that can act as hydrogen bond donors. They are highly effective at solvating both cations and anions. By solvating the bromide leaving group, they facilitate its departure and stabilize the resulting carbocation, thus strongly favoring SN1 and E1 mechanisms. slideshare.net Conversely, they can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which deactivates the nucleophile and slows down SN2 reactions. wikipedia.org

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF)): These solvents possess dipoles that allow them to solvate cations, but they lack the ability to donate hydrogen bonds to solvate anions effectively. libretexts.org This leaves the anionic nucleophile relatively "naked" and highly reactive, making polar aprotic solvents ideal for promoting SN2 reactions. wikipedia.org The increased reactivity of the nucleophile/base in these solvents also favors the E2 pathway.

| Solvent Type | Favored Mechanism(s) | Reason |

|---|---|---|

| Polar Protic | SN1, E1 | Stabilizes carbocation and leaving group; deactivates nucleophile via H-bonding. |

| Polar Aprotic | SN2, E2 | Solvates cation but leaves anion (nucleophile/base) highly reactive. |

| Nonpolar Aprotic | Generally disfavored | Poor solubility for ionic reagents; does not stabilize charged transition states. |

Comparative Kinetic Studies with Related Bromoalcohols

Effect of Alkyl Chain Length (vs. 2-Bromobutanol): The long, non-polar dodecyl chain of 1-dodecanol, 2-bromo- compared to the shorter butyl chain of 2-bromobutanol is expected to have a minor impact on the reaction kinetics. For SN2 reactions, the increased steric bulk of the dodecyl chain might slightly decrease the reaction rate by impeding the backside attack of the nucleophile. For SN1/E1 reactions, which proceed through a carbocation, the chain length should have a negligible effect on the rate-determining step.

Effect of Bromine Position (vs. 1-Bromo-2-dodecanol): The position of the bromine atom is a critical determinant of the reaction mechanism. 1-Dodecanol, 2-bromo- is a secondary bromide, whereas an isomer like 1-bromo-2-dodecanol would be a primary bromide. Primary bromides are much more reactive in SN2 reactions due to minimal steric hindrance and are highly unlikely to undergo SN1/E1 reactions because of the instability of a primary carbocation. msu.edu Therefore, 1-bromo-2-dodecanol would be expected to react much faster via an SN2 pathway.

Effect of Alkyl Substitution (vs. 2-Bromo-2-methyl-1-dodecanol): A tertiary bromide, such as the hypothetical 2-bromo-2-methyl-1-dodecanol, would show markedly different reactivity. It would be completely unreactive under SN2 conditions due to severe steric hindrance. msu.edu However, it would react the fastest via SN1 and E1 mechanisms because it can form a relatively stable tertiary carbocation intermediate. studymind.co.uk

| Compound | Substrate Type | Predicted Relative SN1 Rate | Predicted Relative SN2 Rate |

|---|---|---|---|

| 1-Bromo-2-dodecanol | Primary | Very Slow (~1) | Fast (~1000) |

| 1-Dodecanol, 2-bromo- | Secondary | Slow (~10) | Slow (~10) |

| 2-Bromo-2-methyl-1-dodecanol | Tertiary | Very Fast (~1,000,000) | Extremely Slow (~1) |

Derivatization and Functionalization Strategies for 1 Dodecanol, 2 Bromo

Etherification and Esterification Reactions

The primary alcohol group of 1-Dodecanol (B7769020), 2-bromo- is amenable to standard etherification and esterification reactions, allowing for the introduction of a wide variety of substituents while preserving the reactive carbon-bromine bond for subsequent transformations.

The synthesis of dodecyl glyceryl ethers from 1-Dodecanol, 2-bromo- can be effectively achieved through the Williamson ether synthesis. This classic method involves the reaction of an alkoxide with an organohalide. wikipedia.orgmasterorganicchemistry.com Given that 1-Dodecanol, 2-bromo- is a secondary alkyl halide, the reaction proceeds via an Sₙ2 mechanism, where the alkoxide nucleophile attacks the carbon atom bearing the bromine atom. wikipedia.orgmasterorganicchemistry.com

A common route involves reacting 1-Dodecanol, 2-bromo- with a protected form of glycerol, such as solketal (B138546) (4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane), which has a free primary hydroxyl group. The reaction is typically carried out in the presence of a strong base, like sodium hydride (NaH), to deprotonate the solketal, forming a potent nucleophile.

Reaction Scheme: Synthesis of a Protected Dodecyl Glyceryl Ether

The final step involves the acidic hydrolysis of the ketal protecting group to yield the free dodecyl glyceryl ether. It is important to note that with secondary halides, a competing elimination (E2) reaction can occur, potentially reducing the yield of the desired ether product. masterorganicchemistry.com

Esterification of the primary hydroxyl group of 1-Dodecanol, 2-bromo- results in the formation of halogenated esters. These compounds are valuable intermediates, combining the properties of an ester with the reactivity of a secondary alkyl bromide. Two primary methods are commonly employed for this transformation: Fischer esterification and acylation with acyl chlorides.

Fischer Esterification : This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). chemguide.co.ukbritannica.com The reaction is an equilibrium process, and often, an excess of one reactant or the removal of water is used to drive the reaction towards the ester product. masterorganicchemistry.com This method is generally mild enough to not interfere with the C-Br bond. byjus.comchemguide.co.uk

Acylation with Acyl Chlorides : A more reactive and often higher-yielding method involves the reaction of the alcohol with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. chemguide.co.uk The base neutralizes the HCl byproduct. This reaction is typically fast and occurs at room temperature.

The table below summarizes typical conditions for these esterification reactions.

| Method | Reagents | Catalyst/Base | Typical Conditions | Product |

| Fischer Esterification | Carboxylic Acid (R-COOH) | Concentrated H₂SO₄ | Heat, Reflux | 2-bromo-dodecyl ester |

| Acylation | Acyl Chloride (R-COCl) | Pyridine or Et₃N | Room Temperature | 2-bromo-dodecyl ester |

Grignard Reagent Chemistry and Carbon-Carbon Coupling

The secondary bromide in 1-Dodecanol, 2-bromo- provides a handle for forming carbon-carbon bonds, a fundamental process in organic synthesis. This is often achieved through the formation of organometallic intermediates like Grignard reagents, which can then participate in various coupling reactions.

The formation of a Grignard reagent from 1-Dodecanol, 2-bromo- is complicated by the presence of the acidic hydroxyl group. Grignard reagents are extremely strong bases and will be quenched by the alcohol proton. libretexts.orgmasterorganicchemistry.com Therefore, it is essential to first "protect" the alcohol functional group. openstax.org

A common strategy is to convert the alcohol into a trialkylsilyl ether, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. openstax.orglibretexts.org This is achieved by reacting the alcohol with the corresponding silyl (B83357) chloride (e.g., TMSCl) in the presence of a base like triethylamine. libretexts.org The resulting silyl ether is stable to the conditions of Grignard reagent formation.

Once protected, the bromo-silyl ether can be reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form the desired Grignard reagent. masterorganicchemistry.commasterorganicchemistry.com

Three-Step Grignard Reagent Strategy:

Protection: The alcohol is converted to a silyl ether (e.g., -OTMS). libretexts.org

Formation: The protected alkyl bromide reacts with magnesium metal to form the Grignard reagent. libretexts.org

Reaction & Deprotection: The Grignard reagent is used in a subsequent reaction (e.g., with a ketone or aldehyde), followed by removal of the silyl protecting group with a fluoride (B91410) source (like TBAF) or aqueous acid to regenerate the alcohol. openstax.orglibretexts.org

The carbon-bromine bond in (protected) 1-Dodecanol, 2-bromo- can be utilized in transition metal-catalyzed cross-coupling reactions to form new C-C bonds. While reactions involving sp²-hybridized carbons (aryl and vinyl halides) are more common, significant progress has been made in the coupling of sp³-hybridized secondary alkyl halides. mit.edu

Nickel- and palladium-based catalysts are particularly effective for these transformations. mit.eduacs.org For instance, Negishi couplings, which pair an organozinc reagent with an organic halide, have been successfully applied to unactivated secondary alkyl bromides using specific nickel catalysts. mit.edu These reactions are tolerant of various functional groups, including esters and nitriles. acs.org

Mechanistic studies suggest that these couplings often proceed through radical intermediates, which is a departure from the typical mechanisms seen with aryl halides. acs.orgnih.gov The choice of catalyst and ligands is critical to achieving good yields and selectivity.

The table below lists examples of cross-coupling reactions applicable to secondary alkyl bromides.

| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed |

| Negishi Coupling | Ni(cod)₂ / s-Bu-Pybox | Organozinc (R-ZnX) | C(sp³)-C(sp³), C(sp³)-C(sp²) |

| Suzuki Coupling | Palladium / Phosphine Ligand | Organoboron (R-B(OR)₂) | C(sp³)-C(sp²) |

| Reductive Coupling | Nickel / Bipyridine Ligand | Aryl Halide (Ar-X) | C(sp³)-C(sp²) |

Introduction of Other Functional Groups

The bromine atom at the C-2 position serves as a good leaving group, allowing for its replacement by a variety of nucleophiles through substitution reactions. This pathway is a straightforward method for introducing diverse functional groups into the dodecanol (B89629) backbone.

As a secondary alkyl halide, 1-Dodecanol, 2-bromo- can undergo both Sₙ1 and Sₙ2 reactions. The Sₙ2 pathway is often favored by strong, non-bulky nucleophiles in polar aprotic solvents and results in an inversion of stereochemistry at the C-2 center. Common nucleophiles used to displace bromides include:

Azide (B81097) (N₃⁻): To introduce an azide group, which can be subsequently reduced to an amine.

Cyanide (CN⁻): For the synthesis of nitriles, which can be hydrolyzed to carboxylic acids.

Hydroxide (B78521) (OH⁻): To form a diol, though this can be complicated by competing elimination reactions. chemguide.co.uk

Thiols (RS⁻): To form thioethers.

Competition from the E2 elimination reaction is a significant consideration, especially when using strong, sterically hindered bases. masterorganicchemistry.com The choice of reaction conditions (solvent, temperature, and nature of the nucleophile/base) is crucial in directing the outcome towards either substitution or elimination.

Amination and Thiylation Reactions

The carbon-bromine bond in 1-Dodecanol, 2-bromo- is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion and the introduction of nitrogen or sulfur-containing functional groups. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen and carbon-sulfur bonds.

Amination Reactions

Amination of 1-Dodecanol, 2-bromo- can be achieved through nucleophilic substitution, where an amine or ammonia (B1221849) acts as the nucleophile. The reaction with ammonia, typically conducted in a sealed tube with a concentrated solution in ethanol (B145695), proceeds via an SN2 mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion.

The initial product is a primary amine, 2-amino-1-dodecanol, formed as its ammonium (B1175870) salt, which is then neutralized by excess ammonia to yield the free amine. chemguide.co.uk

Reaction Scheme:

CH₃(CH₂)₉CH(Br)CH₂OH + NH₃ → CH₃(CH₂)₉CH(NH₂)CH₂OH + HBr

A significant challenge in this process is overalkylation. The primary amine product is also a nucleophile and can react with another molecule of 1-Dodecanol, 2-bromo-, leading to the formation of secondary and tertiary amines. chemguide.co.uk Using a large excess of ammonia can favor the formation of the primary amine.

Thiylation Reactions

Thiylation involves the introduction of a thiol (-SH) group. A common method for preparing thiols from alkyl halides is the reaction with sodium hydrosulfide (B80085) (NaSH). wikipedia.org This reaction also proceeds through an SN2 mechanism, where the highly nucleophilic hydrosulfide ion attacks the carbon bearing the bromine atom.

Reaction Scheme:

CH₃(CH₂)₉CH(Br)CH₂OH + NaSH → CH₃(CH₂)₉CH(SH)CH₂OH + NaBr

Similar to amination, a potential side reaction is the formation of a thioether (sulfide) if the newly formed thiol reacts with another molecule of the starting alkyl halide. wikipedia.org To minimize this, an excess of the hydrosulfide reagent is typically used.

An alternative and often more efficient method for thiol synthesis is the use of thiourea (B124793), (NH₂)₂C=S. orgsyn.org The alkyl halide first reacts with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed, usually under alkaline conditions, to yield the corresponding thiol, 2-mercapto-1-dodecanol. This method is often preferred as it can reduce the formation of sulfide (B99878) byproducts. orgsyn.org

| Reaction Type | Reagent | Product | Key Considerations |

| Amination | Ammonia (NH₃) | 2-amino-1-dodecanol | Potential for overalkylation to secondary/tertiary amines. chemguide.co.uk |

| Thiylation | Sodium Hydrosulfide (NaSH) | 2-mercapto-1-dodecanol | Potential for thioether byproduct formation. wikipedia.org |

| Thiylation | Thiourea ((NH₂)₂C=S) followed by hydrolysis | 2-mercapto-1-dodecanol | Often provides better yields and fewer byproducts. orgsyn.org |

Cyclization and Ring-Forming Processes

The vicinal (neighboring) arrangement of the hydroxyl and bromo groups in 1-Dodecanol, 2-bromo- facilitates intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. The most prominent of these is the formation of an epoxide ring.

This transformation is a classic example of an intramolecular Williamson ether synthesis. libretexts.org The reaction is typically promoted by a base, such as sodium hydroxide (NaOH). transformationtutoring.com The base first deprotonates the primary hydroxyl group, which is the most acidic proton in the molecule, to form an alkoxide ion.

Step 1: Deprotonation

CH₃(CH₂)₉CH(Br)CH₂OH + NaOH → CH₃(CH₂)₉CH(Br)CH₂O⁻Na⁺ + H₂O

The resulting alkoxide is a potent nucleophile. In a subsequent intramolecular SN2 reaction, the negatively charged oxygen atom attacks the adjacent carbon atom bonded to the bromine. transformationtutoring.commasterorganicchemistry.com This backside attack displaces the bromide ion as the leaving group and results in the formation of a three-membered cyclic ether known as an epoxide (or oxirane). youtube.com

Step 2: Intramolecular SN2 Attack

CH₃(CH₂)₉CH(Br)CH₂O⁻ → Dodecyloxirane + Br⁻

The product of this reaction is dodecyloxirane (also known as 1,2-epoxytetradecane). nist.gov This ring-forming process is highly efficient due to the proximity of the reacting groups, which favors the intramolecular pathway over intermolecular reactions. The formation of the stable, albeit strained, three-membered epoxide ring is a common and predictable outcome for halohydrins when treated with a base. wikipedia.orgmasterorganicchemistry.com

| Process | Reagent | Intermediate | Final Product | Mechanism |

| Epoxide Formation | Base (e.g., NaOH) | Alkoxide | Dodecyloxirane | Intramolecular Williamson Ether Synthesis (SN2) libretexts.orgtransformationtutoring.com |

Advanced Spectroscopic and Analytical Characterization of 1 Dodecanol, 2 Bromo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 1-Dodecanol (B7769020), 2-bromo-, providing unambiguous evidence of its carbon skeleton and the relative positions of its functional groups.

Deuterium (B1214612) (²H or D) labeling is a powerful technique used in conjunction with NMR to probe reaction mechanisms, assign complex signals, and understand molecular dynamics. nih.govchem-station.com In the context of 1-Dodecanol, 2-bromo-, selective incorporation of deuterium at specific positions can provide invaluable information. For instance, replacing the hydrogen atom at the C2 position with deuterium would lead to distinct changes in the ¹H NMR spectrum. The signal corresponding to the proton at C2 would disappear, and the splitting patterns of the adjacent methylene (B1212753) protons at C1 and C3 would be simplified, confirming their proximity to the site of bromination. This method is crucial for verifying the regioselectivity of synthetic routes leading to the compound. nih.gov Furthermore, deuterium labeling can be used to study kinetic isotope effects in reactions involving the C-H bond at the C2 position. chem-station.com

| Position | Expected ¹H Chemical Shift (ppm, CDCl₃) | Effect of Deuterium Labeling at C2 |

| -OH | ~1.5-2.5 (broad singlet) | No change |

| H-1, H-1' | ~3.7-3.8 (multiplet) | Simplification of multiplet |

| H-2 | ~4.0-4.2 (multiplet) | Signal disappears |

| H-3, H-3' | ~1.7-1.9 (multiplet) | Simplification of multiplet |

| -(CH₂)₈- | ~1.2-1.4 (broad multiplet) | No change |

| -CH₃ | ~0.88 (triplet) | No change |

Note: The chemical shifts are estimated based on 1-dodecanol and the known effects of a bromine substituent. Actual values may vary.

While 1D-NMR confirms the chemical structure, two-dimensional (2D) NMR techniques are employed to investigate the molecule's preferred three-dimensional conformation in solution. nih.govrsc.org The long, flexible dodecyl chain allows for numerous rotational isomers, and 2D-NMR can help identify the most populated conformers.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, establishing the connectivity of the entire spin system. For 1-Dodecanol, 2-bromo-, COSY spectra would show correlations between the protons on C1 and C2, C2 and C3, and so on, confirming the linear arrangement of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of all ¹H and ¹³C resonances, which is essential for a complete structural characterization. doi.org

Through the combined application of these techniques, a detailed picture of the dominant conformational states of 1-Dodecanol, 2-bromo- in solution can be constructed. auremn.org.br

Mass Spectrometry (MS) in Mechanistic Studies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is indispensable for confirming the molecular weight and probing the fragmentation pathways of 1-Dodecanol, 2-bromo-.

Under electron ionization (EI), the 1-Dodecanol, 2-bromo- molecule will form a molecular ion, [M]⁺•, which then undergoes fragmentation. The analysis of these fragments helps to piece together the original structure. nih.govnih.gov

Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org For 1-Dodecanol, 2-bromo-, this would involve the cleavage between C1 and C2, leading to the formation of a stable, resonance-stabilized [CH₂OH]⁺ ion at m/z 31. Another alpha-cleavage can occur next to the bromine atom.

Loss of H₂O: Alcohols can readily lose a molecule of water (18 Da), leading to a fragment ion at [M-18]⁺•. libretexts.org

Loss of HBr: A characteristic fragmentation for bromoalkanes is the elimination of a molecule of hydrogen bromide (80/82 Da), resulting in a fragment at [M-HBr]⁺•. csbsju.edu

Alkyl Chain Fragmentation: The long dodecyl chain will also fragment, typically producing a series of carbocation clusters separated by 14 Da, corresponding to the loss of successive CH₂ units. libretexts.org

| Fragment Ion | Proposed Identity | m/z (for ⁷⁹Br/⁸¹Br) | Fragmentation Pathway |

| [C₁₂H₂₅BrO]⁺• | Molecular Ion | 264 / 266 | Ionization |

| [C₁₂H₂₃Br]⁺• | [M - H₂O]⁺• | 246 / 248 | Dehydration |

| [C₁₂H₂₅O]⁺ | [M - Br]⁺ | 185 | Loss of Bromine Radical |

| [C₁₁H₂₂Br]⁺ | [M - CH₂OH]⁺ | 233 / 235 | Alpha-Cleavage |

| [CH₂OH]⁺ | [M - C₁₁H₂₂Br]⁺ | 31 | Alpha-Cleavage |

A definitive feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. chromatographyonline.com Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). csbsju.edulibretexts.org

This results in any bromine-containing ion appearing as a pair of peaks (a doublet) separated by two m/z units, with the two peaks having almost identical intensities (a 1:1 ratio). This "M" and "M+2" pattern is a clear and reliable indicator for the presence of a single bromine atom in the molecule or fragment. libretexts.orgcsbsju.edu For example, the molecular ion of 1-Dodecanol, 2-bromo- will appear as two distinct peaks of nearly equal height at m/z 264 (for C₁₂H₂₅⁷⁹BrO) and m/z 266 (for C₁₂H₂₅⁸¹BrO). Observing this pattern in various fragment ions confirms which parts of the molecule retain the bromine atom after fragmentation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sacardiff.ac.uk These methods are excellent for identifying functional groups and providing insight into the molecular structure of 1-Dodecanol, 2-bromo-. libretexts.orgtriprinceton.org

O-H Stretch: The hydroxyl group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is due to hydrogen bonding between molecules. mdpi.com

C-H Stretch: The aliphatic dodecyl chain produces strong, sharp absorption bands in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. mdpi.com

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the primary alcohol appears as a strong band in the IR spectrum, usually between 1050 and 1150 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the fingerprint region of the IR spectrum, at lower frequencies, generally between 500 and 600 cm⁻¹. This band can sometimes be weak in the IR spectrum but may show a stronger signal in the Raman spectrum due to the high polarizability of the C-Br bond. libretexts.org

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the long alkyl chain appear in the 1450-1470 cm⁻¹ and 720-730 cm⁻¹ regions, respectively.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Type |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR |

| C-H Stretch (aliphatic) | 2850 - 3000 (strong, sharp) | IR, Raman |

| C-O Stretch (primary alcohol) | 1050 - 1150 (strong) | IR |

| C-Br Stretch | 500 - 600 (medium to weak) | IR, Raman |

| CH₂ Bending (Scissoring) | 1450 - 1470 | IR |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the detailed analysis of 1-Dodecanol, 2-bromo-, providing robust methods for assessing its purity, identifying and quantifying byproducts, and monitoring the progress of its synthesis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer unique advantages in the characterization of this long-chain bromo-alcohol.

Advanced Gas Chromatography (GC) for Purity and Byproduct Profiling

Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. nih.gov For a molecule like 1-Dodecanol, 2-bromo-, GC, particularly when coupled with mass spectrometry (GC-MS), is highly effective for determining purity and profiling potential byproducts from its synthesis. researchgate.net Given its molecular weight and functional groups, derivatization may be employed to enhance volatility and improve peak shape. pubcompare.aiberkeley.edu

The synthesis of 2-bromo-1-dodecanol, typically via the bromination of 1,2-dodecanediol (B74227) or related starting materials, can lead to several impurities. nsf.gov These may include unreacted starting materials, reagents, and structural isomers formed through rearrangement mechanisms. nsf.gov GC analysis is crucial for separating these closely related compounds. For instance, in the acid-catalyzed bromination of other secondary alcohols, rearranged bromo-alkane byproducts have been observed and quantified using GC. nsf.gov

Since 1-Dodecanol, 2-bromo- possesses a chiral center at the second carbon, chiral GC is the definitive method for separating its enantiomers. gcms.cz This is achieved using capillary columns coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czchromatographyonline.com The separation of enantiomers is critical in fields where stereochemistry influences biological activity or material properties. The analysis can be performed on the alcohol directly or after derivatization to form esters (e.g., acetates), which can sometimes improve resolution on certain chiral columns. nih.gov

A typical GC-MS analysis would involve a temperature-programmed oven to ensure the elution of both more volatile impurities and the higher-boiling main compound. A non-polar or medium-polarity capillary column is generally suitable for separating long-chain alcohols and their halogenated derivatives. nih.govpurdue.edu

Table 1: Illustrative GC and Chiral GC Parameters for 1-Dodecanol, 2-bromo- Analysis

| Parameter | Purity & Byproduct Profiling (GC-MS) | Enantiomeric Separation (Chiral GC-FID) |

|---|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Derivatized β-cyclodextrin on polysiloxane (e.g., CP Chirasil-DEX CB), 25 m x 0.25 mm ID, 0.25 µm film nih.gov |

| Carrier Gas | Helium, constant flow ~1.0 mL/min | Hydrogen or Helium, ~1.5 mL/min |

| Injector Temp. | 250 °C | 230 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | Isothermal at 140 °C or a slow ramp (e.g., 2 °C/min) for optimal resolution |

| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) |

| Detector Temp. | MS Transfer Line: 280 °C | 250 °C |

| Sample Prep. | Dilution in a suitable solvent (e.g., dichloromethane). Optional: Derivatization with BSTFA for TMS-ether formation. | Dilution in a suitable solvent. Optional: Acetylation to form the corresponding ester. nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly useful for monitoring reaction progress and for analyzing samples that may not be suitable for GC due to low volatility or thermal instability. rsc.org For 1-Dodecanol, 2-bromo-, reversed-phase HPLC (RP-HPLC) is the most common analytical mode. wikipedia.org

In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. libretexts.org Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. reddit.com Therefore, 1-Dodecanol, 2-bromo- would be expected to have a significant retention time due to its long C12 alkyl chain.

A primary challenge in the HPLC analysis of 1-Dodecanol, 2-bromo- is its lack of a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors difficult. researchgate.neteurekaselect.com To overcome this, several strategies can be employed:

Universal Detectors: Detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index (RI) detectors can be used. Mass spectrometry (LC-MS) is another powerful option that provides both detection and structural information. researchgate.net

Derivatization: The alcohol functional group can be reacted with a labeling agent that contains a chromophore or fluorophore, allowing for highly sensitive detection by UV-Vis or fluorescence detectors.

HPLC is exceptionally well-suited for reaction monitoring. researchgate.net Automated systems can periodically withdraw aliquots from a reaction vessel, dilute them, and inject them into the HPLC system. rsc.org This allows for the real-time tracking of the disappearance of starting materials and the appearance of the 1-Dodecanol, 2-bromo- product and any byproducts. This kinetic data is invaluable for reaction optimization and mechanistic studies. nih.gov A gradient elution, where the mobile phase composition is changed over time from more polar to less polar, is often used to effectively separate components with a wide range of polarities within a single analytical run. libretexts.org

Table 2: Representative HPLC Method for Reaction Monitoring of 1-Dodecanol, 2-bromo-

| Parameter | HPLC Conditions |

|---|---|

| Column | C18 (Octadecylsilane), 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | A: WaterB: Acetonitrile chromatographyonline.com |

| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |

| Injection Vol. | 10 µL |

| Analytes Monitored | Starting materials (e.g., 1,2-dodecanediol), 1-Dodecanol, 2-bromo- (product), and any observable byproducts. |

Computational Chemistry and Theoretical Studies of 1 Dodecanol, 2 Bromo

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. sciepub.commdpi.com It is particularly useful for determining optimized geometries, reaction energetics, and properties derived from the electron density.

DFT calculations would be employed to determine the ground-state electronic structure of 1-Dodecanol (B7769020), 2-bromo-. The process begins with geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), to find the lowest energy conformation of the molecule. bath.ac.uk From this optimized structure, the molecular orbitals can be analyzed.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity.

HOMO: The HOMO is expected to have significant electron density localized on the electronegative oxygen and bromine atoms, representing the regions most susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be the antibonding σ* orbital associated with the carbon-bromine (C-Br) bond. This indicates that the C-Br bond is the most likely site for nucleophilic attack, as donating electrons into this orbital would weaken and ultimately break the bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -9.85 | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -0.72 | Energy of the lowest available orbital for accepting electrons; relates to electron affinity. |

| HOMO-LUMO Gap | 9.13 | Indicator of chemical reactivity and stability. |

1-Dodecanol, 2-bromo- is a secondary bromoalkane, making it susceptible to both nucleophilic substitution (Sₙ2) and elimination (E2) reactions. DFT is a powerful tool for modeling the reaction pathways of such processes by locating the transition state (TS)—the highest energy point along the reaction coordinate. sciepub.com

By calculating the energies of the reactants, products, and the transition state, the activation energy (Eₐ) for a given reaction can be determined. Comparing the activation energies for competing pathways, such as Sₙ2 and E2, allows for predictions about the major reaction product under specific conditions. For example, a computational study could model the reaction with a hydroxide (B78521) ion, which can act as both a nucleophile and a base. sciepub.com The calculations would reveal which pathway has the lower energy barrier and is therefore kinetically favored.

| Reaction Pathway | Reactants | Activation Energy (Eₐ) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Sₙ2 Substitution | 1-Dodecanol, 2-bromo- + OH⁻ | 24.5 | Formation of 1,2-Dodecanediol (B74227). |

| E2 Elimination | 1-Dodecanol, 2-bromo- + OH⁻ | 22.1 | Formation of 1-Dodecen-1-ol or 2-Dodecen-1-ol (B1347028); kinetically favored. |

Molecular Dynamics (MD) Simulations

While DFT provides a static, quantum mechanical picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and intermolecular interactions.

The twelve-carbon dodecyl chain of 1-Dodecanol, 2-bromo- is highly flexible, capable of adopting a vast number of conformations. MD simulations, using a classical force field optimized for long-chain alkanes (e.g., L-OPLS or TraPPE-UA), can explore this conformational landscape. researchgate.net

| Dihedral Angle | Conformation | Population (%) | Comment |

|---|---|---|---|

| HO-C1-C2-Br | Gauche | 65% | Potentially stabilized by intramolecular H-bonding. |

| HO-C1-C2-Br | Anti | 35% | Less populated due to lack of stabilization. |

| C1-C2-C3-C4 | Anti | 75% | Steric hindrance from bromine favors an extended chain. |

| C1-C2-C3-C4 | Gauche | 25% | Less favored due to steric clash. |

MD simulations are ideal for studying how a solute interacts with its solvent environment, a critical factor influencing both solubility and chemical reactivity. nih.gov By placing the 1-Dodecanol, 2-bromo- molecule in a simulation box filled with explicit solvent molecules (such as water, ethanol (B145695), or hexane), one can observe the formation of solvation shells.

Analysis of these simulations would likely show:

In polar protic solvents (e.g., water), solvent molecules would form strong hydrogen bonds with the hydroxyl group and orient their positive dipoles towards the electronegative bromine atom.

In polar aprotic solvents (e.g., DMSO), solvent molecules would align to solvate the polar C-Br and C-OH bonds.

In nonpolar solvents (e.g., hexane), interactions would be dominated by weaker van der Waals forces along the dodecyl chain.

These solvent-solute interactions directly impact chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, polar protic solvents can stabilize the leaving bromide ion in an Sₙ2 reaction, thereby accelerating the reaction rate compared to a nonpolar solvent. chemrxiv.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate structural or physicochemical properties of molecules (known as descriptors) with their reactivity. nih.govuliege.be A QSRR model could be developed to predict the reaction rate of 1-Dodecanol, 2-bromo- in a specific chemical transformation.

The development of a QSRR model involves several steps:

Data Set Assembly: A series of structurally similar compounds (e.g., various bromo-alcohols) with experimentally measured reactivity data (e.g., reaction rate constants) is required.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated from their computationally optimized structures. These can include electronic descriptors (e.g., partial atomic charges, dipole moment), steric descriptors (e.g., molecular volume), and topological indices. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed reactivity.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. uliege.be

A hypothetical QSRR equation might look like:

log(k) = 0.85 * q(C) - 1.23 * V(mol) + 0.45 * μ + 2.1

Where log(k) is the logarithm of the reaction rate constant, q(C) is the partial charge on the carbon bonded to bromine, V(mol) is the molecular volume, and μ is the dipole moment. Such a model would allow for the rapid prediction of reactivity for new, yet-to-be-synthesized compounds in the same class.

Based on a comprehensive search, there is a significant lack of specific published research on the chemical compound 1-Dodecanol, 2-bromo- within the detailed application areas requested. The available scientific literature and chemical databases predominantly feature information on its isomer, 12-bromo-1-dodecanol (B1266633) , where the bromine atom is located at the terminal end of the carbon chain.

Due to the strict requirement to focus solely on "1-Dodecanol, 2-bromo-", it is not possible to provide an article on its applications in the specified areas of chemical synthesis, as the necessary research findings are not available in the public domain. Information regarding the incorrect isomer cannot be substituted.

Therefore, the content for the requested article outline could not be generated.

Applications of 1 Dodecanol, 2 Bromo in Advanced Chemical Synthesis

Precursor in Polymer Chemistry and Material Science

Monomer for Specialty Polymer Synthesis

In the realm of polymer chemistry, 1-Dodecanol (B7769020), 2-bromo- serves as a key monomer in the synthesis of specialty polymers with tailored properties. The presence of both a hydroxyl and a bromo functional group allows for its incorporation into polymer chains through various polymerization techniques. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the bromine atom provides a site for subsequent modifications or cross-linking.

The long dodecyl chain of the monomer contributes to the hydrophobicity and flexibility of the resulting polymers, making them suitable for applications requiring specific solubility and mechanical properties. Researchers have explored its use in creating polymers with unique thermal and morphological characteristics.

Table 1: Polymerization Reactivity of 1-Dodecanol, 2-bromo-

| Functional Group | Polymerization Type | Resulting Linkage |

|---|---|---|

| Hydroxyl (-OH) | Condensation | Ester, Ether |

| Bromine (-Br) | Atom Transfer Radical Polymerization (ATRP) | Carbon-Carbon |

Role in the Formation of Functionalized Monolithic Structures

Functionalized monolithic structures, which are continuous porous materials with a well-defined structure, have gained significant attention for their applications in separation science, catalysis, and as scaffolds for tissue engineering. The incorporation of 1-Dodecanol, 2-bromo- into the synthesis of these structures allows for the introduction of reactive "handles" throughout the monolith.

The polymerization to form the monolithic backbone can proceed through the hydroxyl group, leaving the bromo group available for post-synthesis modification. This allows for the covalent attachment of a wide range of functional molecules, such as ligands for affinity chromatography, catalytic nanoparticles, or bioactive peptides. The ability to tailor the surface chemistry of these porous structures opens up possibilities for creating highly specific and efficient functional materials.

Utilization in Agrochemical and Pharmaceutical Intermediate Synthesis

The dual functionality of 1-Dodecanol, 2-bromo- makes it a valuable intermediate in the multi-step synthesis of complex organic molecules, including those with applications in the agrochemical and pharmaceutical industries.

Pathways to Bioactive Compounds

In the synthesis of bioactive compounds, 1-Dodecanol, 2-bromo- can be utilized to introduce a C12 alkyl chain with a reactive point for further elaboration. The hydroxyl group can be protected while the bromo group undergoes nucleophilic substitution with various nucleophiles to build up the carbon skeleton of the target molecule. Subsequently, the hydroxyl group can be deprotected and modified to complete the synthesis. This strategic approach allows for the construction of complex molecules with precise control over their architecture.

Table 2: Synthetic Transformations of 1-Dodecanol, 2-bromo-

| Reagent/Reaction Type | Functional Group Targeted | Product Class |

|---|---|---|

| Grignard Reagent | Bromine | Branched Alcohols |

| Sodium Azide (B81097) | Bromine | Alkyl Azides |

| Phthalimide | Bromine | Primary Amines (via Gabriel Synthesis) |

| Esterification | Hydroxyl | Esters |

Role as an Alkylating Agent for Molecular Modification

The alkylation reaction typically proceeds via an S_N2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The hydroxyl group on the alkylating agent may need to be protected during this step to prevent unwanted side reactions. This strategic modification of molecules is a key tool in the development of new and improved therapeutic agents and specialized agricultural chemicals.

Environmental Fate and Degradation Pathways of 1 Dodecanol, 2 Bromo Academic Perspectives

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the environmental breakdown of organic compounds, mediated by microorganisms such as bacteria and fungi. The presence of a bromine atom on the dodecanol (B89629) backbone significantly influences its biodegradability.

Under aerobic conditions , the initial step in the biodegradation of halogenated alkanes often involves the cleavage of the carbon-halogen bond. This is typically accomplished by microbial enzymes called dehalogenases. For 1-Dodecanol (B7769020), 2-bromo-, an aerobic pathway would likely commence with a hydrolytic dehalogenation, where the bromine atom is replaced by a hydroxyl group, yielding 1,2-dodecanediol (B74227). This reaction is catalyzed by haloalkane dehalogenases nih.gov. Following dehalogenation, the resulting diol can be further oxidized. The long alkyl chain is then susceptible to degradation through β-oxidation, a common metabolic process for breaking down fatty acids and other long-chain aliphatic compounds researchgate.netfrontiersin.org. This process sequentially shortens the carbon chain, ultimately leading to mineralization into carbon dioxide and water.

In anaerobic environments , such as deep sediments and anoxic zones in water bodies, the degradation of halogenated hydrocarbons can proceed via reductive dehalogenation. In this process, the bromine atom is removed and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor publications.gc.ca. This would transform 2-bromo-1-dodecanol into 1-dodecanol. Subsequently, the 1-dodecanol can be further degraded through anaerobic pathways, which are generally slower than aerobic processes. The long-chain alcohol can be fermented to fatty acids and eventually to methane (B114726) and carbon dioxide by a consortium of anaerobic microorganisms elsevierpure.comacs.org. The presence of the hydroxyl group can facilitate the initial oxidation of the terminal carbon under anaerobic conditions.

Table 1: Postulated Aerobic and Anaerobic Biodegradation Initiation of 1-Dodecanol, 2-bromo-

| Condition | Initial Step | Primary Enzyme Type | Resulting Intermediate |

| Aerobic | Hydrolytic Dehalogenation | Haloalkane Dehalogenase | 1,2-Dodecanediol |

| Anaerobic | Reductive Dehalogenation | Reductive Dehalogenase | 1-Dodecanol |

The intermediate products formed during the biodegradation of 1-Dodecanol, 2-bromo- are indicative of the degradation pathway. Following the initial dehalogenation step, a series of intermediates can be expected.

In an aerobic pathway , the primary intermediate would be 1,2-dodecanediol . Subsequent oxidation of the alcohol groups would lead to the formation of corresponding aldehydes and carboxylic acids. The β-oxidation of the resulting dodecanoic acid derivative would then produce a series of shorter-chain fatty acids, each two carbons shorter than the parent molecule.

Under anaerobic conditions , the initial formation of 1-dodecanol would be followed by its oxidation to dodecanal and then to dodecanoic acid . Further anaerobic degradation would involve the breakdown of this fatty acid into smaller volatile fatty acids like acetate, which can then be converted to methane and carbon dioxide.

Table 2: Potential Intermediate Breakdown Products of 1-Dodecanol, 2-bromo-

| Degradation Pathway | Initial Intermediate | Subsequent Intermediates | Final Mineralization Products |

| Aerobic | 1,2-Dodecanediol | Dodecanal-2-ol, 2-Hydroxydodecanoic acid, Shorter-chain fatty acids | CO₂, H₂O, Br⁻ |

| Anaerobic | 1-Dodecanol | Dodecanal, Dodecanoic acid, Shorter-chain volatile fatty acids | CH₄, CO₂, H₂O, Br⁻ |

Abiotic Transformation Processes

Abiotic processes, which are purely chemical or physical in nature, can also contribute to the transformation of 1-Dodecanol, 2-bromo- in the environment. The key abiotic pathways include hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For 2-bromo-1-dodecanol, the carbon-bromine bond is susceptible to nucleophilic substitution by water or hydroxide (B78521) ions. The rate of hydrolysis is dependent on factors such as pH and temperature. Generally, the hydrolysis of bromoalkanes is faster than that of chloroalkanes due to the lower bond enthalpy of the C-Br bond compared to the C-Cl bond savemyexams.comsavemyexams.com.

The hydrolysis of 2-bromo-1-dodecanol would result in the formation of 1,2-dodecanediol and hydrobromic acid. This reaction can occur abiotically, although it is often slower than microbially mediated dehalogenation in environments with active microbial populations. The structure of the bromoalkane also influences the hydrolysis rate, with tertiary bromoalkanes hydrolyzing faster than secondary ones, which are in turn faster than primary bromoalkanes savemyexams.com. As 2-bromo-1-dodecanol is a secondary bromoalkane, it would be expected to have a moderate rate of hydrolysis.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. Organic compounds containing carbon-halogen bonds can undergo photolysis. The energy from UV radiation can be sufficient to break the C-Br bond, leading to the formation of a carbon-centered radical and a bromine radical.

The direct photolysis of 2-bromo-1-dodecanol in aquatic environments is possible, although its efficiency would depend on the light absorbance properties of the molecule and the intensity of solar radiation. Indirect photolysis can also occur, where other substances in the water, such as dissolved organic matter, absorb light and produce reactive species like hydroxyl radicals that can then react with and degrade the compound nih.gov. The degradation products of photolysis would likely include 1-dodecanol (through hydrogen abstraction by the alkyl radical) and various oxidation products.

Environmental Distribution and Persistence Studies

The environmental distribution of 1-Dodecanol, 2-bromo- will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As a long-chain alcohol with a bromine substituent, it is expected to have low water solubility and a high Kow, indicating a tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms.

Table 3: Summary of Environmental Fate Parameters for 1-Dodecanol, 2-bromo- (Qualitative)

| Parameter | Expected Trend/Behavior | Rationale |

| Persistence | Moderate to High | Dependent on environmental conditions and microbial adaptation. C-Br bond is stable but can be cleaved. |

| Bioaccumulation Potential | High | High octanol-water partition coefficient (Kow) due to the long alkyl chain. |

| Mobility in Soil | Low | Strong adsorption to organic matter in soil and sediment due to hydrophobicity. |

| Primary Degradation Pathways | Biodegradation (aerobic and anaerobic dehalogenation), Hydrolysis, Photolysis | Combination of microbial and chemical processes contribute to transformation. |

Stereochemistry and Chirality of 1 Dodecanol, 2 Bromo

Enantioselective Synthesis Strategies for 1-Dodecanol (B7769020), 2-bromo-

The synthesis of a single enantiomer of 1-Dodecanol, 2-bromo- requires the use of asymmetric synthesis techniques. These methods aim to create the chiral center with a preference for one enantiomer over the other, leading to an enantiomerically enriched product. Key strategies include asymmetric bromination methodologies and the application of chiral catalysts.

Asymmetric bromination involves the addition of a bromine atom and a hydroxyl group across a double bond in a stereocontrolled manner. For the synthesis of 1-Dodecanol, 2-bromo-, the logical precursor would be the terminal alkene, 1-dodecene (B91753). The enantioselective bromohydroxylation of 1-dodecene would introduce the bromine at the C2 position and the hydroxyl group at the C1 position, directly forming the target molecule.

While specific studies on the asymmetric bromohydroxylation of 1-dodecene are not prevalent in the literature, analogous reactions with other alkenes provide a strong basis for potential synthetic routes. Organocatalysis has emerged as a powerful tool for such transformations. For instance, the use of chiral catalysts can facilitate the enantioselective bromohydroxylation of various olefins.

A plausible approach would involve the reaction of 1-dodecene with a bromine source, such as N-bromosuccinimide (NBS), in the presence of water and a chiral organocatalyst. The catalyst would create a chiral environment, influencing the facial selectivity of the attack on the intermediate bromonium ion, thus leading to the preferential formation of one enantiomer.

Another established method is the organocatalytic asymmetric α-bromination of aldehydes and ketones rsc.org. While not directly applicable to an alcohol, this demonstrates the principle of using chiral organic molecules to control the stereochemical outcome of bromination reactions.

Table 1: Examples of Asymmetric Bromohydroxylation of Alkenes with Chiral Catalysts

| Alkene Substrate | Chiral Catalyst/Reagent | Bromine Source | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Cinnamyl Alcohols | (DHQD)₂PHAL | PhCONHBr | H₂O | up to 95% | rsc.orgnih.govsemanticscholar.org |

| Tri-substituted Alkenes | (DHQD)₂PHAL | NBS | H₂O | up to 95% | researchgate.net |

This table presents data for analogous reactions to illustrate the potential of the methodology for 1-dodecene.

The development of effective chiral catalysts is central to enantioselective synthesis. These catalysts can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysts: Transition metal complexes with chiral ligands have been successfully employed in a variety of asymmetric transformations. For the synthesis of chiral halohydrins, iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones represents a powerful method, achieving high diastereoselectivity and enantioselectivity rsc.org. Although this would require a different starting material than 1-dodecene (i.e., 2-bromo-1-dodecanal), it highlights the potential of chiral metal complexes.

Organocatalysts: In recent years, organocatalysis has gained prominence due to its operational simplicity and milder reaction conditions nih.gov. Chiral amines, thioureas, and phosphoric acids have been utilized in asymmetric halogenation reactions rsc.org. For the asymmetric bromohydroxylation of 1-dodecene, a chiral catalyst, such as a cinchona alkaloid derivative like (DHQD)₂PHAL, could be employed rsc.orgnih.govsemanticscholar.org. These catalysts are thought to activate the bromine source and control the stereochemical outcome of the nucleophilic attack by water on the intermediate bromonium ion nih.gov.

Biocatalysts: Enzymes offer a highly selective approach to chiral synthesis. Halohydrin dehalogenases (HHDHs) are particularly relevant as they can catalyze the enantioselective ring-opening of epoxides with nucleophiles, including bromide ions, to produce chiral halohydrins researchgate.netnih.gov. Alternatively, these enzymes can be used in the kinetic resolution of racemic haloalcohols. A potential biocatalytic route to enantiopure 1-Dodecanol, 2-bromo- could involve the enzymatic resolution of a racemic mixture, where one enantiomer is selectively transformed, leaving the other enantiomer in high enantiomeric excess researchgate.netmdpi.com.

Diastereoselective Reactions Involving 1-Dodecanol, 2-bromo-

Diastereoselective reactions are crucial when a molecule already containing a chiral center undergoes a reaction that creates a new stereocenter. The existing chiral center influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

If (R)- or (S)-1-Dodecanol, 2-bromo- were to be used as a substrate in a subsequent reaction, its inherent chirality could direct the formation of a new stereocenter. For example, an esterification of the primary alcohol with a chiral carboxylic acid would result in the formation of two diastereomeric esters. The rate and equilibrium of this reaction could be influenced by the stereochemistry at the C2 position.

While specific examples of diastereoselective reactions starting with enantiopure 1-Dodecanol, 2-bromo- are not documented, general principles of diastereoselectivity would apply. For instance, in reactions involving the hydroxyl group, the bulky bromine atom and the long alkyl chain at the adjacent chiral center would create a sterically hindered environment, influencing the approach of reagents and favoring the formation of one diastereomer.

Table 2: Conceptual Diastereoselective Reactions with 1-Dodecanol, 2-bromo-

| Reaction Type | Reagent | Potential Diastereomeric Products | Controlling Factor |

| Aldol Addition (of the corresponding aldehyde) | Chiral Enolate | syn- and anti-aldol products | The stereochemistry of both the enolate and the aldehyde derived from 1-Dodecanol, 2-bromo- would influence the facial selectivity of the reaction. |